molecular formula C6H5BrIN B15363348 5-Bromo-4-iodo-2-methylpyridine

5-Bromo-4-iodo-2-methylpyridine

Cat. No.: B15363348
M. Wt: 297.92 g/mol
InChI Key: CUZATIFGTZXAQP-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-methylpyridine is a halogenated pyridine derivative characterized by the presence of bromine and iodine atoms at the 5th and 4th positions, respectively, and a methyl group at the 2nd position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: The compound can be synthesized by sequential halogenation of pyridine derivatives. Starting with 2-methylpyridine, bromination followed by iodination can yield this compound.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed using appropriate halogenated pyridines and boronic acids or boronate esters.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the reactants are added in a controlled manner to ensure the desired product is obtained with high purity.

  • Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the halogenated pyridine to simpler derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes can be formed.

  • Reduction Products: Reduced pyridines and pyridinium salts.

  • Substitution Products: A wide range of substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-iodo-2-methylpyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-4-iodo-2-methylpyridine exerts its effects depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine: Lacks the iodine atom.

  • 4-Iodo-2-methylpyridine: Lacks the bromine atom.

  • 2-Methylpyridine: Neither halogenated.

Uniqueness: 5-Bromo-4-iodo-2-methylpyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and applications compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields

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Properties

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

5-bromo-4-iodo-2-methylpyridine

InChI

InChI=1S/C6H5BrIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3

InChI Key

CUZATIFGTZXAQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Br)I

Origin of Product

United States

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